Cas no 263349-08-2 (Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]-)

Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]- structure
263349-08-2 structure
Product Name:Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]-
CAS No:263349-08-2
MF:C13H8F3NO
MW:251.20393371582
CID:247576
PubChem ID:23506017
Update Time:2025-04-19

Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]-
    • 3-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BENZALDEHYDE
    • 3-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde
    • 3-(3-(TRIFLUOROMETHYL)(PYRIDIN-2-YL))BENZALDEHYDE
    • 3-(4-Methylpyridin-2-yl)benzaldehyde
    • 3-(5-Methylpyridin-2-yl)benzaldehyde
    • 3-(6-Methylpyridin-2-yl)benzaldehyde
    • Benzaldehyde,3-[3-(trifluoromethyl)-2-pyridinyl]
    • 263349-08-2
    • SCHEMBL5189333
    • DTXSID50634591
    • Benzaldehyde, 3-[3-(trifluoromethyl)-2-pyridinyl]-
    • Inchi: 1S/C13H8F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-8H
    • InChI Key: HQJAUILKVDWKFO-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1C1C=CC=C(C=O)C=1)(F)F

Computed Properties

  • Exact Mass: 251.05600
  • Monoisotopic Mass: 251.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 3.57990
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